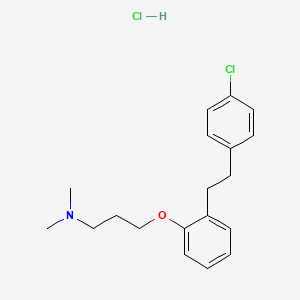
3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, an ethyl linkage, and a phenoxy group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride typically involves multiple steps, starting with the preparation of the chlorophenyl ethyl intermediate This intermediate is then reacted with phenol derivatives under controlled conditions to form the phenoxy linkage
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions include various derivatives such as hydroxylated, aminated, and brominated compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Wirkmechanismus
The mechanism of action of 3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxy acetic acid derivatives: These compounds share the phenoxy group and have similar chemical properties.
Chlorophenyl ethyl derivatives: Compounds with a chlorophenyl ethyl group exhibit similar reactivity and applications.
Uniqueness
3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of reactivity, stability, and versatility .
Eigenschaften
CAS-Nummer |
72279-25-5 |
|---|---|
Molekularformel |
C19H25Cl2NO |
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H24ClNO.ClH/c1-21(2)14-5-15-22-19-7-4-3-6-17(19)11-8-16-9-12-18(20)13-10-16;/h3-4,6-7,9-10,12-13H,5,8,11,14-15H2,1-2H3;1H |
InChI-Schlüssel |
XHHQQWVVACJVHM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCOC1=CC=CC=C1CCC2=CC=C(C=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)
![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)
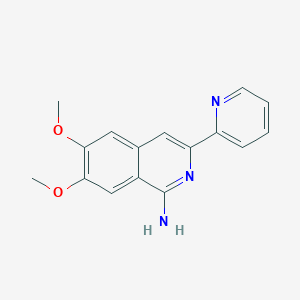
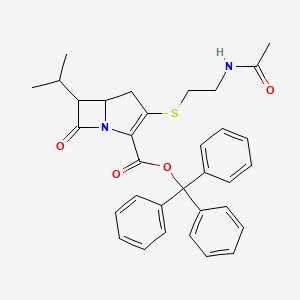

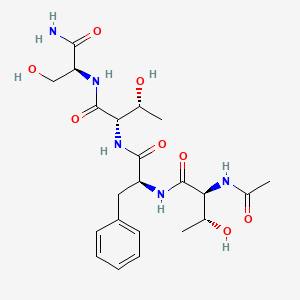
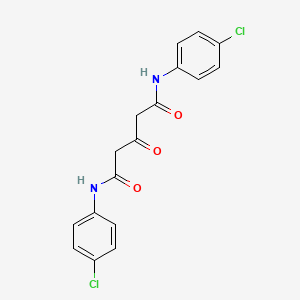
![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)
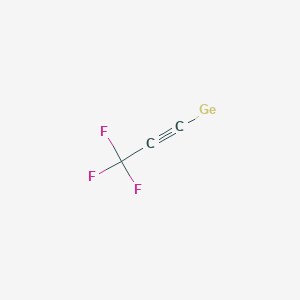

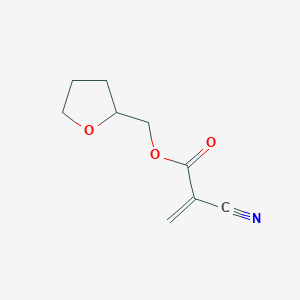
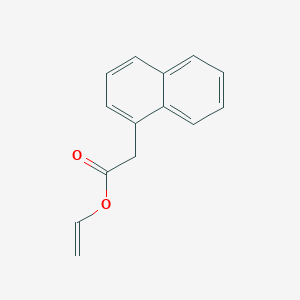
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)
